异丙甲草胺

描述

Pretilachlor is a systemic herbicide belonging to the chloroacetamide group, widely used in rice fields for the control of annual weeds. It is a selective pre-emergence herbicide effective against annual grasses, sedges, and broad-leaved weeds. Pretilachlor's mode of action involves interfering with cell division, which is why it is effective in controlling grassy weeds in rice fields without significantly affecting the rice plants themselves .

Synthesis Analysis

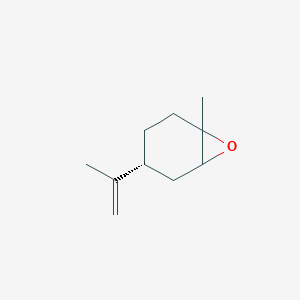

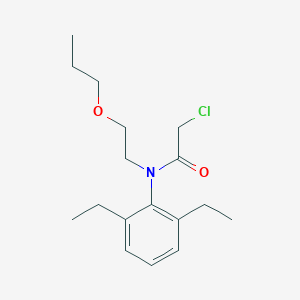

Molecular Structure Analysis

Pretilachlor has the molecular structure 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. This structure includes a chloroacetamide moiety, which is essential for its herbicidal activity. The presence of the diethylphenyl group and the propoxyethyl group likely influences its solubility and interaction with plant enzymes .

Chemical Reactions Analysis

The chemical reactions involving pretilachlor primarily include its interaction with soil and plant biochemistry. In plants, pretilachlor induces the accumulation of phytoalexins, which are antimicrobial and often antioxidative substances. This accumulation is related to the herbicide concentration and exposure period and can lead to necrotic lesions on rice leaves . In the soil, pretilachlor undergoes degradation, with its dissipation rate following first-order kinetics. The degradation process is influenced by environmental conditions such as temperature, moisture, and microbial activity .

Physical and Chemical Properties Analysis

Pretilachlor's physical and chemical properties include its adsorption in soil and water, its degradation rate, and its effect on non-target organisms. In paddy water, pretilachlor concentration decreases significantly within the first three weeks after treatment, mainly due to degradation. The herbicide's concentration in sediment increases after treatment, indicating adsorption to the sediment particles. The average half-life of pretilachlor in water and sediment varies depending on the year of study, suggesting environmental factors play a role in its persistence . Pretilachlor's application at very high doses negatively impacts soil enzymes, indicating that while it may be safe at recommended doses, it can cause detrimental effects at higher concentrations .

Relevant Case Studies

Several case studies highlight the effects of pretilachlor on non-target organisms and its potential toxicity. For instance, pretilachlor at ten times the recommended dose significantly reduced the number of bacteria, actinomycetes, fungi, nitrogen fixers, and microbial biomass carbon in tropical rice soil . In aquatic environments, pretilachlor has been shown to be toxic to fishes, affecting their behavior and survival . Additionally, pretilachlor can simulate organophosphorus toxicity in humans when ingested, posing a significant challenge to clinicians during management . Furthermore, pretilachlor has the potential to induce endocrine disruption, oxidative stress, apoptosis, and immunotoxicity during zebrafish embryo development .

科学研究应用

对水生生物的毒性: 异丙甲草胺对鱼类有毒,如对非洲鲶的研究所示。接触除草剂会显着影响鱼类的行为,例如增加口腔和爆发性游泳动作,并减少进食尝试 (Soni & Verma, 2018)。

电化学降解途径: 对异丙甲草胺电化学降解的研究表明,该除草剂可以有效去除,并通过羟基化、氧化、脱氯以及 C-O 和 C-N 键断裂等过程转化为中间体 (Wei 等人,2011)。

对土壤微生物的影响: 在受控条件下研究了异丙甲草胺对土壤微生物的影响,结果表明,在高剂量下,它会显着减少细菌、放线菌、真菌和固氮菌的数量 (Sahoo 等人,2016)。

在稻田中的持久性: 异丙甲草胺在稻田中的长期使用并未显示在土壤或作物中危险的积累,表明它在水稻-小麦种植系统中安全使用 (Kaur 等人,2017)。

在水生环境中的生物利用度: 评估了异丙甲草胺在稻田水和土壤中的生物利用度,表明它在水中快速消散,并对浮萍等水生植物构成潜在风险 (RajaRajeswari 等人,2013)。

在水和沉积物中的消散: 在意大利进行的一项研究表明,异丙甲草胺在稻田水中的浓度在施用后的三周内显着下降,其在沉积物中的浓度在处理后 5-6 天达到峰值 (Vidotto 等人,2004)。

对斑马鱼的内分泌干扰: 异丙甲草胺暴露会导致斑马鱼胚胎的内分泌干扰、氧化应激、细胞凋亡和免疫毒性,影响各种生理途径 (Jiang 等人,2016)。

对稻田除草剂损失的影响: 稻田中异丙甲草胺的损失主要是由渗滤引起的,损失随着渗滤率成正比增加 (Sudo 等人,2012)。

对鱼类生殖生理的影响: 长期接触非洲鲶中的异丙甲草胺会影响生殖生理,血浆性类固醇谱、卵黄蛋白原浓度和性腺芳香化酶活性发生显着变化 (Soni & Verma, 2020)。

土壤酶活性: 在热带稻田中施用异丙甲草胺会导致土壤酶参数的短期暂时变化,影响脱氢酶、荧光素二乙酸水解酶、β-葡萄糖苷酶、脲酶和碱性磷酸酶等酶 (Sahoo 等人,2017)。

安全和危害

Pretilachlor is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling Pretilachlor .

属性

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pretilachlor | |

CAS RN |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

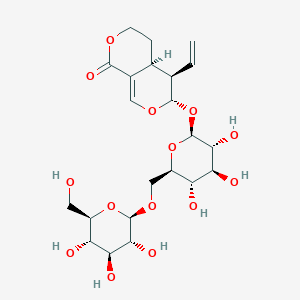

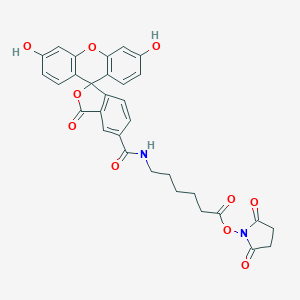

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

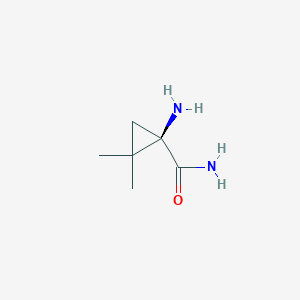

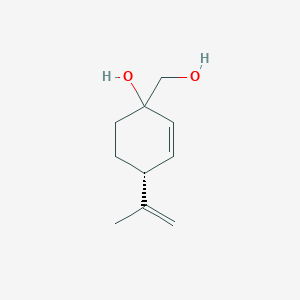

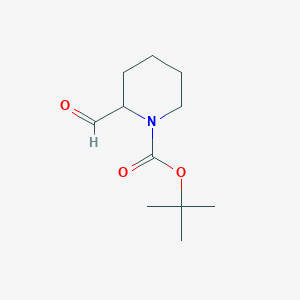

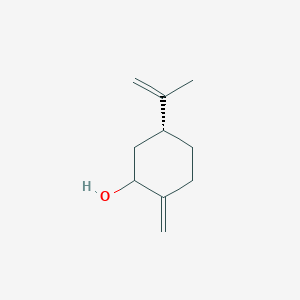

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

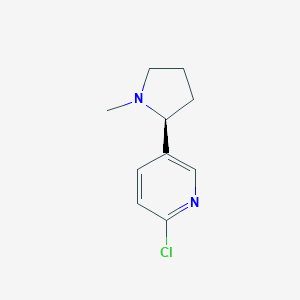

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)